molecular formula C17H22O4 B12726323 Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(+-)- CAS No. 57129-25-6

Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(+-)-

Cat. No.: B12726323
CAS No.: 57129-25-6
M. Wt: 290.4 g/mol
InChI Key: JZMUCLZEZUFWDA-DYVFJYSZSA-N
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Description

Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- is a complex organic compound with the molecular formula C14H16O4 It is known for its unique structural features, including a cyclopentane ring substituted with a methoxybenzoyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of cyclopentane derivatives with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopentane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to specific receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxylic acid derivatives
  • Methoxybenzoyl-substituted compounds
  • Trimethyl-substituted cyclopentane derivatives

Uniqueness

Cyclopentanecarboxylic acid, 3-(4-methoxybenzoyl)-1,2,2-trimethyl-, cis-(±)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

57129-25-6

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

(1R,3S)-3-(4-methoxybenzoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H22O4/c1-16(2)13(9-10-17(16,3)15(19)20)14(18)11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,19,20)/t13-,17+/m1/s1

InChI Key

JZMUCLZEZUFWDA-DYVFJYSZSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)C(=O)C2=CC=C(C=C2)OC)C(=O)O

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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